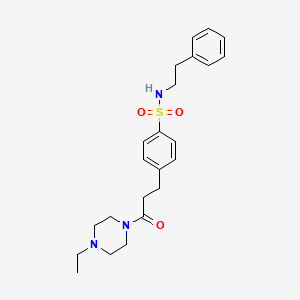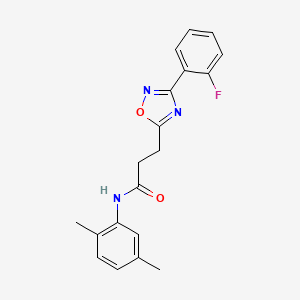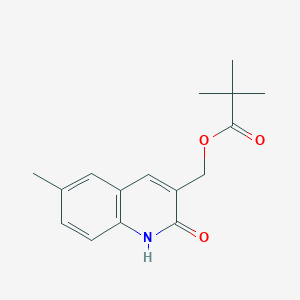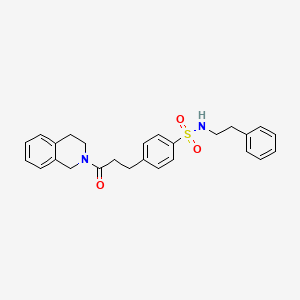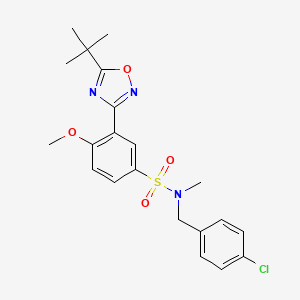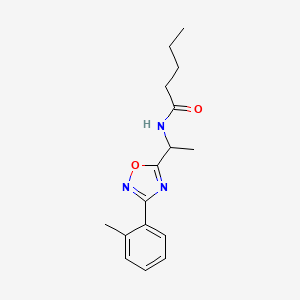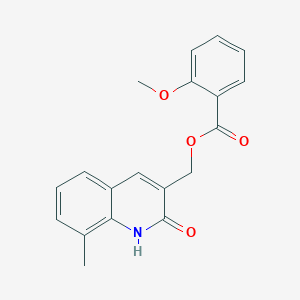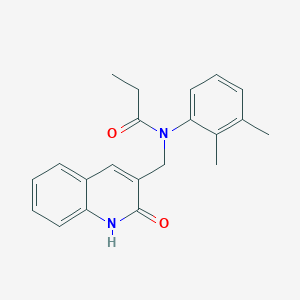
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in angiogenesis. These pathways include the vascular endothelial growth factor (VEGF) pathway, the fibroblast growth factor (FGF) pathway, and the platelet-derived growth factor (PDGF) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide for lab experiments is its specificity for angiogenesis. It is a highly selective inhibitor of angiogenesis, which means that it does not affect other cellular processes. This makes it an ideal tool for studying the role of angiogenesis in cancer and other diseases.
One of the limitations of this compound for lab experiments is its relatively low potency. It has been shown to be effective at inhibiting angiogenesis in vitro and in vivo, but it requires relatively high concentrations to achieve this effect. This can make it difficult to use in certain types of experiments, particularly those that require very low concentrations of compounds.
Direcciones Futuras
There are several potential future directions for research on N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. Another area of interest is the combination of this compound with other therapies, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in using this compound in combination with other anti-angiogenic agents to achieve a more complete inhibition of angiogenesis in tumors.
Métodos De Síntesis
The synthesis of N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide involves several steps, including the reaction of 3-acetylphenylsulfonamide with 2-ethoxyaniline to form the intermediate N-(3-acetylphenyl)-2-ethoxyaniline. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting angiogenesis, this compound can effectively starve tumors of the nutrients they need to grow and spread.
Propiedades
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-22-13-12-20(15-21(22)24-23(27)17-8-5-4-6-9-17)31(28,29)25-19-11-7-10-18(14-19)16(2)26/h4-15,25H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDUWJIPIVLVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
